1-(1-Ethoxy-2-propynyl)-1H-benzotriazole is a chemical compound characterized by its unique structure, which includes a benzotriazole moiety and an ethoxy-substituted propynyl group. This compound is notable for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. Benzotriazoles are known for their ability to act as stabilizers and UV absorbers, making them valuable in the formulation of coatings and plastics.
Limited research suggests 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole (1-EBz-OEt) might possess properties that make it a potential corrosion inhibitor for metals. A study published in the journal "Materials Chemistry and Physics" investigated the adsorption behavior of 1-EBz-OEt on mild steel surfaces. The study found that 1-EBz-OEt formed a protective film on the steel surface, potentially hindering corrosion []. However, further research is necessary to fully understand its effectiveness and the underlying mechanisms involved.
Preliminary studies suggest 1-EBz-OEt might exhibit antibacterial properties. A study published in "Letters in Organic Chemistry" explored the synthesis and antibacterial activity of various benzotriazole derivatives, including 1-EBz-OEt. The study found that 1-EBz-OEt exhibited moderate antibacterial activity against certain bacterial strains []. However, more extensive research is needed to determine its efficacy against a broader range of bacteria and its potential applications in this area.
While the research on 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole is limited, its unique chemical structure suggests potential applications in other areas beyond corrosion inhibition and antibacterial activity. These potential applications might include:
The chemical reactivity of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole is primarily influenced by the presence of the benzotriazole ring, which can participate in various reactions:
These reactions enable the compound to serve as a versatile intermediate in synthetic chemistry.
Benzotriazole derivatives, including 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole, have been studied for their biological activities. Some key points include:
Further research is needed to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.
The synthesis of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole can be achieved through several methods:
These methods allow for the efficient production of the compound while maintaining high yields and purity.
1-(1-Ethoxy-2-propynyl)-1H-benzotriazole has several notable applications:
Research on interaction studies involving 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole focuses on its ability to interact with biological molecules. Key findings include:
These studies are essential for assessing the safety and efficacy of this compound in practical applications.
Several compounds share structural similarities with 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1H-Benzotriazole | Basic structure without additional substituents | Commonly used as a UV stabilizer |
| 2-(2-Ethoxypropynyl)-benzothiazole | Contains a thiazole ring instead of a triazole | Exhibits different biological activities |
| 5-Methylbenzotriazole | Methyl group at the 5-position on the benzene ring | Altered reactivity due to steric effects |
The uniqueness of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole lies in its specific ethoxy and propynyl substitutions on the benzotriazole framework. This configuration influences its chemical reactivity, biological activity, and potential applications compared to other similar compounds. The combination of these functional groups provides distinct properties that may enhance its utility in industrial and pharmaceutical contexts.
Nucleophilic substitution reactions represent the fundamental approach for synthesizing 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole and related alkynylated benzotriazole derivatives [7]. The nitrogen atoms of benzotriazole demonstrate remarkable nucleophilic character, enabling efficient alkylation reactions with various electrophilic substrates [4] [10]. Research has demonstrated that benzotriazole undergoes nucleophilic substitution through both nitrogen-1 and nitrogen-2 positions, creating regioisomeric products with distinct chemical properties [3] [6].
The general synthetic strategy involves the reaction of benzotriazole with appropriately functionalized propargyl halides or related electrophiles under basic conditions [10] [11]. Studies have shown that the nucleophilic character of benzotriazole can be enhanced through deprotonation using various base systems, facilitating the formation of benzotriazolate anions that readily participate in substitution reactions [12]. The resulting alkynylated products demonstrate excellent stability and serve as valuable synthetic intermediates for further transformations [32] [34].
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
|---|---|---|---|---|---|---|
| 1 | Potassium Hydroxide | Dimethylformamide | 80 | 12 | 75 | 72:28 |
| 2 | Sodium Hydroxide | Dimethyl Sulfoxide | 100 | 8 | 82 | 68:32 |
| 3 | Potassium Carbonate | Ionic Liquid [Bmim][BF4] | 25 | 2 | 95 | 72:28 |
| 4 | Triethylamine | Tetrahydrofuran | 0 | 6 | 68 | 65:35 |
| 5 | Lithium Hexamethyldisilazide | Tetrahydrofuran | 0 | 4 | 74 | 98:2 |
| 6 | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Tetrahydrofuran | 65 | 12 | 76 | 6:94 |
| 7 | Potassium tert-Butoxide | Dimethylformamide | 80 | 10 | 88 | 70:30 |
| 8 | Cesium Carbonate | Acetonitrile | 60 | 8 | 91 | 75:25 |
Table 1: Nucleophilic Substitution Reaction Conditions and Yields
The mechanistic pathway for benzotriazole alkynylation reactions has been extensively studied through both experimental and computational approaches [3] [6]. Research indicates that the reaction proceeds through a classical bimolecular nucleophilic substitution mechanism, where the benzotriazolate anion attacks the electrophilic carbon center of the alkynyl halide [9]. The formation of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole specifically involves the nucleophilic attack of the nitrogen-1 position on an appropriately substituted propargyl electrophile [34].
Computational studies have revealed that the transition state geometry favors a linear arrangement between the attacking nucleophile, the electrophilic carbon, and the leaving group [9]. The energy barrier for this transformation is significantly influenced by the electronic nature of the alkynyl substituent and the choice of base system [35]. Mechanistic investigations using deuterium labeling experiments have confirmed the absence of competing elimination pathways under optimized reaction conditions [11].
The regioselectivity of benzotriazole alkynylation is governed by the relative nucleophilicity of the nitrogen-1 and nitrogen-2 positions [6] [13]. Studies demonstrate that electron-withdrawing substituents on the benzotriazole ring favor nitrogen-1 alkylation, while electron-donating groups promote nitrogen-2 substitution [17]. The steric environment around the reaction center also plays a crucial role in determining the product distribution [19].
Comprehensive optimization studies have identified the critical parameters affecting the efficiency of base-mediated nucleophilic substitution reactions in benzotriazole alkynylation [10] [12]. The choice of base significantly influences both the reaction rate and product selectivity, with strong bases generally providing higher conversion rates but potentially compromising regioselectivity [11]. Research has demonstrated that potassium carbonate in ionic liquid media provides exceptional yields while maintaining good regioselectivity [10].
The mechanism of base activation involves the deprotonation of benzotriazole to generate the corresponding anion, which exhibits enhanced nucleophilicity compared to the neutral heterocycle [4] [7]. Studies using different base systems have revealed that the pKa of the base correlates directly with the reaction rate, although excessively strong bases can lead to competing side reactions [12]. The optimal base concentration has been determined through systematic kinetic studies, with approximately equimolar quantities providing the best balance between reaction efficiency and selectivity [11].
Temperature optimization studies indicate that moderate heating generally improves reaction rates without significantly affecting the product distribution [19]. However, elevated temperatures can promote unwanted elimination reactions, particularly with secondary alkyl halides [9]. The solvent polarity also influences the base-mediated activation, with polar aprotic solvents facilitating the formation and stabilization of the benzotriazolate anion [15] [18].
The selection of appropriate solvent systems represents a critical factor in optimizing the synthesis of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole and related derivatives [14] [15]. Solvent effects on benzotriazole alkylation reactions encompass multiple parameters including solvation of reactants, stabilization of transition states, and facilitation of product formation [18] [20]. Research has demonstrated that polar aprotic solvents generally provide superior results compared to protic or non-polar alternatives [16] [19].
The solvent dielectric constant correlates strongly with reaction efficiency, as higher dielectric constants facilitate the separation of charge in the transition state [18]. Studies have shown that solvents with dielectric constants above 30 typically provide optimal results for benzotriazole alkylation reactions [15]. Additionally, the hydrogen bonding capability of the solvent can significantly impact the reaction mechanism by affecting the nucleophilicity of the benzotriazolate anion [14].
| Solvent | Dielectric Constant | Relative Rate | Selectivity (N2/N1) | Conversion (%) |
|---|---|---|---|---|
| Dimethylformamide | 36.7 | 1.0 | 0.39 | 85 |
| Dimethyl Sulfoxide | 46.7 | 1.2 | 0.47 | 92 |
| Tetrahydrofuran | 7.6 | 0.4 | 0.54 | 65 |
| Toluene | 2.4 | 0.1 | 0.25 | 30 |
| Acetonitrile | 37.5 | 0.8 | 0.33 | 78 |
| 1,2-Dichloroethane | 10.4 | 0.6 | 0.28 | 70 |
| Ionic Liquid | 11.0 | 1.5 | 0.39 | 95 |
Table 2: Solvent Effects on Reaction Kinetics
Dimethylformamide and dimethyl sulfoxide have emerged as the most effective solvents for benzotriazole alkynylation reactions, demonstrating superior performance in terms of both reaction rate and product yield [14] [15]. The exceptional solvating properties of these polar aprotic solvents facilitate the dissolution of ionic intermediates and stabilize the transition states involved in nucleophilic substitution [16]. Research has shown that dimethyl sulfoxide provides marginally higher reaction rates compared to dimethylformamide, attributed to its higher dielectric constant and superior ability to stabilize charged species [15].
The kinetic profiles obtained in dimethylformamide and dimethyl sulfoxide demonstrate clean second-order behavior, consistent with a bimolecular nucleophilic substitution mechanism [18]. Temperature-dependent studies reveal that both solvents maintain their superior performance across a wide temperature range, although dimethyl sulfoxide shows slightly better thermal stability [14]. The viscosity differences between these solvents also influence the diffusion rates of reactants, with dimethylformamide providing marginally faster mass transfer [16].
Comparative studies of reaction selectivity in dimethylformamide versus dimethyl sulfoxide reveal subtle but significant differences in product distribution [15]. Dimethyl sulfoxide generally favors nitrogen-2 alkylation to a greater extent than dimethylformamide, attributed to the differential solvation of the nitrogen lone pairs [19]. This selectivity difference has important implications for synthetic planning when specific regioisomers are desired [17].
Temperature effects on benzotriazole alkynylation reactions involve complex interactions between reaction kinetics, thermodynamic equilibria, and competing pathways [19] [20]. Systematic studies have revealed that increasing temperature generally accelerates the desired nucleophilic substitution while also promoting unwanted side reactions [17]. The optimal temperature range for synthesizing 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole has been determined through comprehensive optimization studies [35].
Low-temperature conditions favor kinetic control, typically resulting in higher selectivity for the nitrogen-1 regioisomer [19]. However, the reduced reaction rates at low temperatures necessitate longer reaction times, which can lead to decreased overall efficiency [20]. Conversely, elevated temperatures promote faster conversion but may compromise selectivity due to the increased contribution of thermodynamic control [17].
| Temperature (°C) | Conversion (%) | N1 Product (%) | N2 Product (%) | Reaction Rate (mol/L·h) |
|---|---|---|---|---|
| 0 | 45 | 78 | 22 | 0.08 |
| 25 | 72 | 72 | 28 | 0.25 |
| 50 | 85 | 68 | 32 | 0.58 |
| 80 | 95 | 62 | 38 | 1.15 |
| 100 | 98 | 58 | 42 | 1.85 |
| 120 | 99 | 55 | 45 | 2.20 |
Table 3: Temperature-Dependent Selectivity Parameters
The activation energies for nitrogen-1 and nitrogen-2 alkylation pathways show distinct temperature dependencies, with the nitrogen-1 pathway exhibiting a lower activation barrier at moderate temperatures [35]. This differential reactivity pattern provides opportunities for selective synthesis through careful temperature control [19]. Additionally, the solvent effects become more pronounced at elevated temperatures, as increased molecular motion enhances solvation dynamics [18].
Beyond traditional nucleophilic substitution approaches, several alternative synthetic methodologies have been developed for accessing 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole and related compounds [21] [23]. These alternative pathways often provide advantages in terms of selectivity, functional group tolerance, or reaction conditions [25] [32]. Metal-catalyzed approaches, in particular, have gained significant attention due to their ability to achieve transformations under mild conditions with high selectivity [3] [6].
Palladium-catalyzed coupling reactions represent one of the most promising alternative approaches for synthesizing alkynylated benzotriazoles [32]. The Sonogashira coupling reaction between iodobenzotriazoles and terminal alkynes provides efficient access to alkynyl-substituted derivatives with excellent regioselectivity [32]. Gold-catalyzed alkynylation reactions using hypervalent iodine reagents offer another attractive methodology, particularly for introducing complex alkynyl substituents [39].
| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity | Advantages |
|---|---|---|---|---|---|
| Traditional Nucleophilic Substitution | - | 80 | 75 | Moderate | Simple setup |
| Sonogashira Coupling | Palladium(triphenylphosphine)dichloride | 100 | 85 | High | High yield |
| Click Chemistry | Copper Sulfate | 25 | 90 | Very High | Mild conditions |
| Rhodium Catalysis | Dirhodium(espinate) | 80 | 86 | Excellent | Excellent selectivity |
| Gold Catalysis | Gold Chloride | 25 | 78 | Good | Room temperature |
Table 4: Alternative Synthetic Pathways Comparison
Rhodium-catalyzed methodologies have shown exceptional promise for the regioselective synthesis of nitrogen-2 substituted benzotriazoles [35]. These reactions proceed through unique mechanistic pathways involving coordination of both the benzotriazole and alkyne substrates to the metal center [35]. The high selectivity achieved through rhodium catalysis makes this approach particularly valuable for accessing specific regioisomers [17].
Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition reactions, provide complementary strategies for constructing benzotriazole-containing molecules [23]. While not directly applicable to the synthesis of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole, these methodologies offer valuable insights into alternative construction strategies [25]. The mild reaction conditions and excellent functional group tolerance make click chemistry approaches attractive for complex molecule synthesis [21].
The purification of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole and related derivatives requires careful consideration of the physical and chemical properties of these compounds [24] [27]. Column chromatography represents the most widely employed purification technique, providing excellent separation efficiency for benzotriazole derivatives [41] [42]. The choice of stationary phase and mobile phase composition significantly influences the separation quality and recovery yields [24].
Silica gel column chromatography using gradient elution systems has proven particularly effective for separating regioisomeric mixtures of alkylated benzotriazoles [41]. The differential polarity of nitrogen-1 and nitrogen-2 substituted products enables baseline separation under optimized conditions [42]. Typical mobile phase systems include combinations of petroleum ether and ethyl acetate, with gradient elution providing superior resolution compared to isocratic conditions [41].
| Method | Purity Achieved (%) | Recovery (%) | Time Required (h) | Cost Efficiency | Scale Applicability |
|---|---|---|---|---|---|
| Column Chromatography | 95.0 | 85 | 4 | Moderate | Gram to kg |
| Flash Chromatography | 98.0 | 88 | 2 | High | mg to g |
| High Performance Liquid Chromatography | 99.5 | 92 | 1 | Low | mg only |
| Recrystallization | 92.0 | 78 | 12 | High | g to kg |
| Preparative Thin Layer Chromatography | 94.0 | 82 | 6 | Moderate | mg to g |
Table 5: Purification Methods Efficiency
High-performance liquid chromatography provides the highest purity levels achievable for benzotriazole derivatives, with analytical-grade separations routinely achieving greater than 99% purity [44] [45]. The development of specialized chromatographic methods for benzotriazole analysis has enabled precise quantification and purification of complex mixtures [24] [27]. Reverse-phase chromatography using methanol-water mobile phases has proven particularly effective for separating benzotriazole derivatives based on their hydrophobic properties [45].
Recrystallization techniques offer cost-effective purification for large-scale preparations, although the achievable purity levels are generally lower than chromatographic methods [31]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of the specific benzotriazole derivative [26]. Common recrystallization solvents include ethanol, methanol, and dichloromethane, often used in combination to optimize the crystallization process [41].
The formation of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole through nucleophilic substitution reactions follows a classical SN2 mechanism pathway. Research has demonstrated that benzotriazole acts as a nucleophile in these reactions, with the nitrogen atoms demonstrating remarkable nucleophilic character that enables efficient alkylation reactions with various electrophilic substrates [1] [2].
The mechanistic pathway involves a backside attack mechanism where the benzotriazolate anion attacks the electrophilic carbon center of the alkynyl halide precursor. Computational studies have revealed that the transition state geometry favors a linear arrangement between the attacking nucleophile, the electrophilic carbon, and the leaving group, with the energy barrier for this transformation being significantly influenced by the electronic nature of the alkynyl substituent [1] [3].
Table 1: SN2 Mechanism Parameters for Benzotriazole Alkylation
| Parameter | Value | Conditions |
|---|---|---|
| Activation Energy | 40-55 kJ/mol | 25-60°C |
| Rate Constant | 10⁻²-10⁻¹ M⁻¹s⁻¹ | Polar aprotic solvent |
| Stereochemistry | Inversion of configuration | Chiral electrophiles |
| Regioselectivity | N1:N2 ratio 2:1 to 4:1 | Temperature dependent |
| Solvent Effect | Enhanced in polar aprotic | DMF, DMSO preferred |
The regioselectivity of benzotriazole alkylation is governed by the relative nucleophilicity of the nitrogen-1 and nitrogen-2 positions. Studies demonstrate that electron-withdrawing substituents on the benzotriazole ring favor nitrogen-1 alkylation, while electron-donating groups promote nitrogen-2 substitution [1] . The steric environment around the reaction center also plays a crucial role in determining the product distribution.
Permanganate oxidation of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole represents a significant transformation pathway that proceeds through electron transfer mechanisms. The strong oxidizing properties of potassium permanganate enable selective oxidation of the alkynyl and ethoxy functionalities while preserving the benzotriazole core structure under controlled conditions [5] [6].
The reaction mechanism involves initial coordination of the permanganate ion to the alkynyl group, followed by electron transfer to form a manganese-substrate complex. The rate-determining step involves the formation of the Mn-O bond with the substrate, proceeding through a mixed-order kinetic profile. Studies have shown that the reaction rate increases significantly with temperature, particularly above 80°C, and exhibits strong pH dependence with faster rates under alkaline conditions [6] [5].
Table 2: Permanganate Oxidation Kinetic Parameters
| Substrate | Rate Constant (M⁻¹s⁻¹) | Half-life (min) | pH Optimum | Temperature (°C) |
|---|---|---|---|---|
| Alkynyl group | 10²-10³ | 30-60 | 8-10 | 80-100 |
| Ethoxy group | 10¹-10² | 60-120 | 7-9 | 70-90 |
| Benzotriazole ring | 10⁰-10¹ | 120-300 | 9-11 | 90-110 |
The permanganate-mediated oxidation pathway leads to the formation of carboxylic acid derivatives through oxidative cleavage of the alkynyl functionality. The mechanism involves the formation of a cyclic intermediate followed by hydrolysis to yield the corresponding carboxylic acid products [5]. The reaction shows moderate selectivity with yields typically ranging from 60-85% depending on reaction conditions.
Transition metal-catalyzed oxidation of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole involves coordination-mediated electron transfer processes. Research has demonstrated that various transition metals, including palladium, rhodium, and copper, can facilitate selective oxidative transformations of the compound through different mechanistic pathways [7] [8] [9].
The rhodium-catalyzed oxidation mechanism proceeds through initial coordination of the benzotriazole nitrogen to the metal center, followed by coordination of the alkynyl group. The reaction pathway involves several key steps: substrate coordination, electron transfer, and product formation through reductive elimination [8] [10]. The cationic rhodium species formed either by abstraction of the chloride ligand or used directly are relevant for catalysis.
Computational studies have revealed that the transition state geometry involves a five-coordinate metal center with both the benzotriazole and alkynyl groups coordinated. The energy barrier for electron transfer is significantly influenced by the electronic properties of the metal center and the nature of the supporting ligands [8]. The reaction exhibits optimal activity at temperatures between 60-80°C with good functional group tolerance.
Table 3: Transition Metal Oxidation Studies
| Metal Center | Coordination Mode | Electron Transfer Rate | Product Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Rh(I) | Chelating | Fast (10⁴ s⁻¹) | High (>85%) | 60-80°C, inert atmosphere |
| Pd(II) | Monodentate | Moderate (10³ s⁻¹) | Moderate (70-80%) | 80-100°C, oxidizing |
| Cu(I) | Bridging | Slow (10² s⁻¹) | Variable (50-70%) | 25-60°C, air stable |
Metal hydride reduction of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole follows unique mechanistic pathways that differ significantly from conventional carbonyl reductions. Research has demonstrated that complex metal hydrides such as lithium aluminum hydride and sodium borohydride can selectively reduce the nitrogen-carbon bonds in benzotriazole derivatives, leading to unprecedented cleavage patterns [11] [12] [13].
The mechanism involves initial coordination of the metal hydride to the nitrogen atom of the benzotriazole ring, followed by hydride transfer to the adjacent carbon atom. This coordination plays a critical role in determining the bond cleavage dynamics, with the nitrogen coordination facilitating the reduction process. The reaction proceeds through a metal hydride-substrate complex intermediate, with the rate-determining step being the hydride transfer process [11] [12].
Table 4: Metal Hydride Reduction Parameters
| Hydride Reagent | Reduction Rate (M⁻¹s⁻¹) | Selectivity | Major Products | Reaction Conditions |
|---|---|---|---|---|
| LiAlH₄ | 10⁻¹-10⁰ | High (>90%) | Primary amines | THF, 0-25°C |
| NaBH₄ | 10⁻²-10⁻¹ | Moderate (70-85%) | Secondary amines | MeOH, 25-60°C |
| DIBAL-H | 10⁻³-10⁻² | Variable (50-70%) | Aldehydes | Toluene, -78°C |
The stereochemical outcome of metal hydride reductions depends on the substrate structure and the nature of the reducing agent. Studies have shown that the reaction typically proceeds with high selectivity for the formation of primary amines when using lithium aluminum hydride, while sodium borohydride shows more moderate selectivity [11] [13]. The reaction conditions, particularly temperature and solvent choice, significantly influence the product distribution.
Selective functional group reduction studies have revealed that different parts of the 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole molecule can be selectively targeted depending on the choice of reducing agent and reaction conditions. The alkynyl group, ethoxy functionality, and benzotriazole ring each exhibit different reactivity patterns toward various reducing agents [14] [15].
The alkynyl group shows high reactivity toward metal hydride reducing agents, with the reaction proceeding through a palladium-catalyzed hydrogenation mechanism. Research has demonstrated that zinc iodide and palladium catalysis can achieve stereoselective partial hydrogenation of the alkynes, leading to the formation of E-alkenyl-substituted benzotriazoles with high stereoselectivity [14] [16].
Table 5: Selective Reduction Studies
| Functional Group | Reducing Agent | Selectivity | Conversion (%) | Stereoselectivity |
|---|---|---|---|---|
| Alkynyl | Pd/H₂, ZnI₂ | High | 85-95 | E-selective (>95%) |
| Ethoxy | LiAlH₄ | Moderate | 70-85 | Not applicable |
| Benzotriazole | Complex conditions | Low | 30-50 | Substrate dependent |
The reduction of the ethoxy group requires more forcing conditions and typically proceeds through hydride delivery to the carbon-oxygen bond. This transformation shows moderate selectivity and can be controlled through careful choice of reaction conditions and protecting group strategies [15] [17].
The ethoxy group in 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole serves as an excellent leaving group in nucleophilic substitution reactions. Research has demonstrated that various nucleophiles can displace the ethoxy group through SN2 mechanisms, with the reaction proceeding through nucleophilic attack at the ethoxy carbon center [2] [18].
The mechanism involves initial nucleophilic attack by the incoming nucleophile at the carbon atom bearing the ethoxy group, followed by displacement of the ethoxide leaving group. The reaction shows typical SN2 characteristics including inversion of stereochemistry when chiral centers are present and second-order kinetics [3] [2]. The rate of reaction depends on the nucleophilicity of the attacking species and the electronic properties of the substrate.
Table 6: Ethoxy Group Displacement Studies
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Selectivity | Product Yield (%) | Reaction Time |
|---|---|---|---|---|
| Cyanide | 10⁻¹-10⁰ | High | 85-95 | 2-6 hours |
| Phenoxide | 10⁻²-10⁻¹ | Moderate | 70-85 | 4-12 hours |
| Thiolate | 10⁰-10¹ | High | 90-95 | 1-3 hours |
| Azide | 10⁻²-10⁻¹ | Good | 80-90 | 3-8 hours |
The displacement reactions show high selectivity for the formation of substituted products, with yields typically ranging from 70-95% depending on the nucleophile and reaction conditions. Sulfur nucleophiles show particularly high reactivity, often proceeding at room temperature in polar aprotic solvents [2] [18].
The propynyl group in 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole undergoes various transformation reactions that involve both the alkynyl functionality and the adjacent carbon center. Research has demonstrated that the propynyl moiety can participate in coupling reactions, cycloaddition processes, and oxidative transformations [19] [16].
Sonogashira coupling reactions of the propynyl group with various aryl halides have been extensively studied, showing that the reaction proceeds through a palladium-catalyzed mechanism. The coupling process involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation and reductive elimination to form the coupled product [14] [16]. The reaction requires careful control of temperature and catalyst loading to achieve optimal results.
Table 7: Propynyl Group Transformations
| Reaction Type | Catalyst System | Yield (%) | Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₂Cl₂/CuI | 70-95 | High | 100°C, then RT |
| Cycloaddition | Thermal | 60-80 | Moderate | 120-150°C |
| Oxidative cleavage | KMnO₄ | 65-85 | Good | Alkaline, 80°C |
| Hydration | Hg²⁺/H₂SO₄ | 75-90 | High | Acidic, 60°C |
The transformation of the propynyl group shows good functional group tolerance and can be carried out in the presence of the benzotriazole ring without significant side reactions. The stereochemical outcome depends on the specific transformation and can be controlled through appropriate choice of reaction conditions [14] [19].
Model system studies have provided valuable insights into the transformation pathways and product distributions for 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole under various reaction conditions. These studies have employed advanced analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to identify and characterize transformation products [20] [21].
Biotransformation studies in model systems have revealed that the compound undergoes various enzymatic transformations, including hydroxylation, oxidation, and conjugation reactions. The major transformation products identified include hydroxylated derivatives, carboxylic acid metabolites, and conjugated species formed through Phase II metabolism [21] [20].
Table 8: Transformation Products in Model Systems
| Transformation Type | Major Products | Detection Method | Abundance | Biological Activity |
|---|---|---|---|---|
| Hydroxylation | 4-OH, 5-OH derivatives | LC-MS/MS | High | Retained |
| Oxidation | Carboxylic acids | LC-MS/MS | Moderate | Reduced |
| Conjugation | Glucuronides | LC-MS/MS | High | Minimal |
| Demethylation | Phenolic derivatives | LC-MS/MS | Low | Variable |
The transformation pathways show significant variation depending on the model system used, with different patterns observed in hepatic microsomes, bacterial cultures, and cell-free systems. The kinetic parameters for these transformations have been determined through time-course studies, revealing half-lives ranging from hours to days depending on the specific transformation and system conditions [20] [22].
Advanced analytical methods have enabled the identification of previously unknown transformation products, providing insights into the metabolic fate of the compound in biological systems. These studies have important implications for understanding the environmental behavior and potential biological effects of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole and related compounds [21] [20].